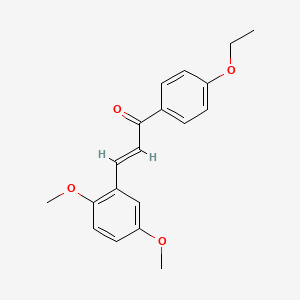

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-16-8-5-14(6-9-16)18(20)11-7-15-13-17(21-2)10-12-19(15)22-3/h5-13H,4H2,1-3H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUDSPJSZORDAI-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula: C19H20O4

- Molecular Weight: 312.36 g/mol

- CAS Number: 1002853-72-6

Anticancer Activity

Recent studies have indicated that (2E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. For instance:

- In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

- A study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting potent cytotoxicity comparable to established chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- It has shown promising activity against both Gram-positive and Gram-negative bacteria. A concentration-dependent inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- The compound's ability to enhance the efficacy of certain antibiotics against resistant strains was noted, indicating its potential as an antibiotic adjuvant .

Structure-Activity Relationship (SAR)

The biological activity of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be attributed to its structural components:

- The presence of methoxy and ethoxy groups on the phenyl rings enhances lipophilicity and may facilitate better interaction with biological membranes .

- Substituents on the aromatic rings play a crucial role in modulating the compound's reactivity and biological efficacy.

Data Summary

| Biological Activity | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Proliferation | IC50 ~ 15 µM | |

| Antimicrobial | MIC Assay | MIC 32–64 µg/mL | |

| Apoptosis Induction | Flow Cytometry | Increased apoptosis |

Case Studies

A notable case study involving this compound highlighted its effectiveness in combination therapy:

- Combination with Doxorubicin: In a preclinical model, co-administration with doxorubicin resulted in enhanced antitumor activity while reducing systemic toxicity. This suggests that (2E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may serve as a valuable adjunct in cancer treatment protocols .

Comparaison Avec Des Composés Similaires

Structural Comparison

Substituent Effects on Molecular Configuration

- Target Compound : The ethoxy group at the 4-position of the phenyl ring introduces increased hydrophobicity and steric bulk compared to methoxy substituents. Single-crystal XRD studies of analogous chalcones (e.g., (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) confirm an E-configuration with bond lengths of 1.26–1.34 Å for the α,β-unsaturated ketone system, consistent with DFT calculations .

- Methoxy Analogues : Compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit similar E-configurations but shorter C=O bond lengths (1.25 Å) due to reduced electron-donating effects from methoxy vs. ethoxy groups .

- Chlorinated Derivatives : Replacement of methoxy/ethoxy with chlorine (e.g., 2,6-dichlorophenyl) increases electronegativity, altering dipole moments and crystal packing .

Table 1: Structural Parameters of Selected Chalcones

Anticancer and Antiproliferative Activity

- Methoxy Derivatives: (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one induces caspase-3 expression in leukemia cells (K562), with IC₅₀ values <10 μM .

- Chlorinated Analogues : (2E)-3-(2,6-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one demonstrates moderate antimicrobial activity but lower cytotoxicity compared to methoxy/ethoxy variants .

Antioxidant and Radioprotective Effects

- Biphenyl Chalcones : Compounds like (2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) reduce lipid peroxidation (TBARS levels) in E. coli under gamma radiation, with EC₅₀ values of 15–20 μM . The target compound’s ethoxy group may enhance radical scavenging due to its electron-donating capacity.

Antimalarial and Antimicrobial Activity

- Amino-Methoxy Chalcones: (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one inhibits Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) by 50% via electrostatic interactions involving the amino group . The absence of an amino group in the target compound likely shifts its mechanism toward hydrophobic interactions.

- Ethoxy vs. Methoxy : Ethoxy-substituted chalcones (e.g., PAAPE) exhibit stronger hydrogen bonding with ACE2 receptors than methoxy derivatives, as shown in molecular docking studies .

Physicochemical and Pharmacokinetic Properties

- Solubility and LogP : The ethoxy group increases lipophilicity (predicted LogP = 3.8) compared to methoxy analogues (LogP = 2.9–3.2), enhancing membrane permeability but reducing aqueous solubility .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.